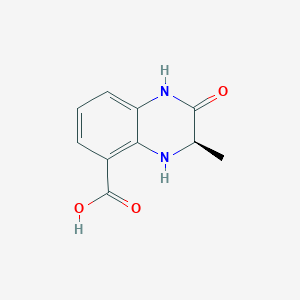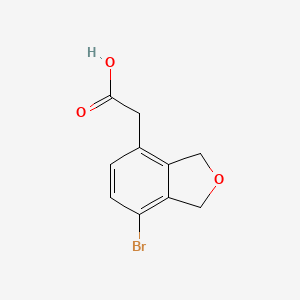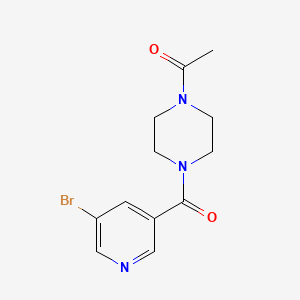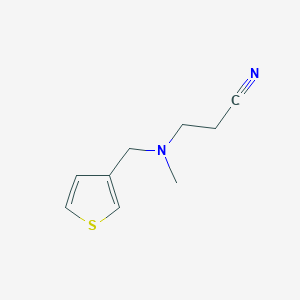
3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile is a chemical compound with the molecular formula C9H12N2S. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science .
Méthodes De Préparation
The synthesis of 3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile typically involves the reaction of thiophene derivatives with appropriate amines and nitriles. One common method includes the reaction of thiophene-3-carbaldehyde with methylamine followed by the addition of acrylonitrile under controlled conditions. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Analyse Des Réactions Chimiques
3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the nitrile group can be replaced by other functional groups. Common reagents and conditions used in these reactions include organic solvents like ethanol and reaction temperatures ranging from room temperature to reflux conditions.
Applications De Recherche Scientifique
3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mécanisme D'action
The mechanism of action of 3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile can be compared with other thiophene derivatives, such as:
Tipepidine: Used as an antitussive agent.
Tiquizium Bromide: Used as an antispasmodic agent.
Dorzolamide: Used in the treatment of glaucoma.
Propriétés
Formule moléculaire |
C9H12N2S |
|---|---|
Poids moléculaire |
180.27 g/mol |
Nom IUPAC |
3-[methyl(thiophen-3-ylmethyl)amino]propanenitrile |
InChI |
InChI=1S/C9H12N2S/c1-11(5-2-4-10)7-9-3-6-12-8-9/h3,6,8H,2,5,7H2,1H3 |
Clé InChI |
VEINUXWIFYRIFB-UHFFFAOYSA-N |
SMILES canonique |
CN(CCC#N)CC1=CSC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


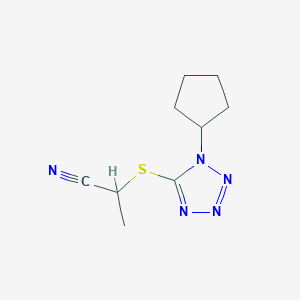
![3-Hydroxybicyclo[3.2.1]octan-8-one](/img/structure/B14915985.png)
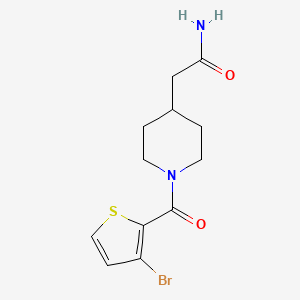
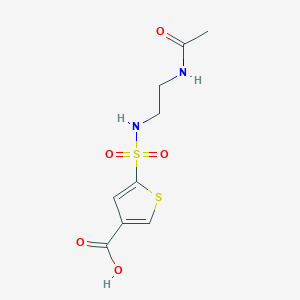
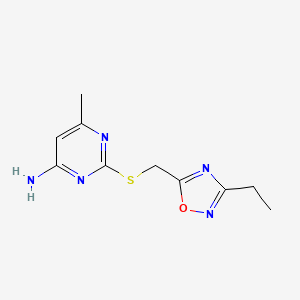
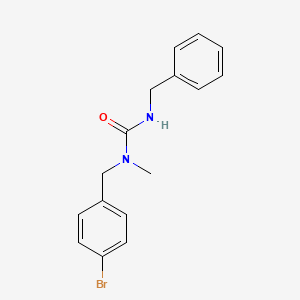
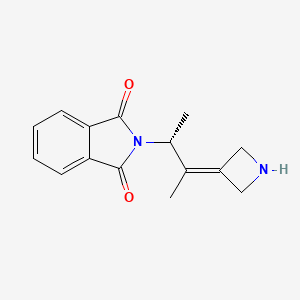
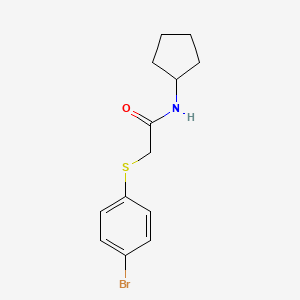
![2,2-dimethyl-N-[2,2,2-trichloro-1-(dibenzylamino)ethyl]propanamide](/img/structure/B14916027.png)
